2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline
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Overview
Description
2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline is a compound that features a chloro-substituted aniline ring and a dimethyl-substituted imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The specific methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro or aniline groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2,3-dimethylimidazol-4-yl)benzene
- 2-Chloro-4-(2,3-dimethylimidazol-4-yl)pyridine
Uniqueness
2-Chloro-4-(2,3-dimethylimidazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-4-(2,3-dimethylimidazol-4-yl)aniline |
InChI |
InChI=1S/C11H12ClN3/c1-7-14-6-11(15(7)2)8-3-4-10(13)9(12)5-8/h3-6H,13H2,1-2H3 |
InChI Key |
VDMAJZMHUYTYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
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